4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Catalog No.
S764058
CAS No.
30129-51-2
M.F
C5H3BrN4
M. Wt
199.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

CAS Number

30129-51-2

Product Name

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

4-bromo-1H-pyrazolo[3,4-d]pyrimidine

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

InChI

InChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)

InChI Key

HOMHDMLNECTTGL-UHFFFAOYSA-N

SMILES

C1=NNC2=C1C(=NC=N2)Br

Canonical SMILES

C1=NNC2=C1C(=NC=N2)Br

Synthesis and Characterization:

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been synthesized through various methods, including condensation reactions and multicomponent reactions. [] It can be purified using standard techniques like column chromatography and recrystallization. []

Potential Biological Activities:

  • Antimicrobial activity: Studies have shown that 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit antibacterial and antifungal properties. [, ]
  • Anticancer activity: Some studies have reported the potential of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. [, ] However, further investigation is needed to confirm their efficacy and safety in this context.

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C5H3BrN4. It features a pyrazolo[3,4-d]pyrimidine core structure, which is characterized by a fused pyrazole and pyrimidine ring system. The presence of a bromine atom at the 4-position enhances its reactivity and potential for further derivatization, making it an attractive target for synthetic chemists and pharmacologists alike .

Typical of pyrazolo[3,4-d]pyrimidines. Notable reactions include:

  • Bromination: The introduction of additional bromine atoms can be achieved through electrophilic substitution reactions.
  • Ammonolysis: Reaction with amines can yield substituted derivatives.
  • Glycosylation: This reaction involves the formation of glycosidic bonds, expanding the potential for biological activity .

These reactions facilitate the synthesis of diverse derivatives with varied biological properties.

Research has indicated that 4-bromo-1H-pyrazolo[3,4-d]pyrimidine exhibits promising biological activities. It has been identified as an inhibitor of certain kinases, contributing to its potential in cancer therapy. Specifically, derivatives of this compound have shown antiproliferative effects against various cancer cell lines and pro-apoptotic properties . Additionally, some studies have reported antimicrobial activity against a range of microorganisms .

Several methods have been developed for synthesizing 4-bromo-1H-pyrazolo[3,4-d]pyrimidine:

  • Conventional Methods: A common approach involves the reaction of 2-amino-4-bromopyrimidine with hydrazine derivatives under acidic conditions to form the pyrazolo compound.
  • Microwave-Assisted Synthesis: This method enhances reaction efficiency and yield by using microwave irradiation to promote faster reaction times while minimizing solvent use and hazardous waste generation .

Both methods have been optimized to achieve high yields and purity.

The unique structure and properties of 4-bromo-1H-pyrazolo[3,4-d]pyrimidine make it suitable for various applications:

  • Pharmaceutical Development: As a lead compound in the design of kinase inhibitors for cancer treatment.
  • Antimicrobial Agents: Its derivatives are being explored for their potential as novel antimicrobial agents.
  • Biochemical Research: Utilized in studies focusing on enzyme inhibition and cellular signaling pathways .

Studies investigating the interactions of 4-bromo-1H-pyrazolo[3,4-d]pyrimidine with biological macromolecules are crucial for understanding its mechanism of action. These interactions often involve binding affinities with specific enzymes or receptors that play critical roles in cellular processes. For instance, its ability to inhibit certain kinases suggests that it may interfere with signaling pathways essential for cell proliferation and survival .

Several compounds share structural similarities with 4-bromo-1H-pyrazolo[3,4-d]pyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1H-Pyrazolo[3,4-d]pyrimidineBase structure without brominationFound to exhibit lower potency in kinase inhibition
4-Amino-1H-pyrazolo[3,4-d]pyrimidineContains an amino group at the 4-positionEnhanced solubility but reduced potency compared to brominated variants
5-Methyl-1H-pyrazolo[3,4-d]pyrimidineMethyl substitution at the 5-positionExhibits different selectivity in biological assays

The presence of the bromine atom in 4-bromo-1H-pyrazolo[3,4-d]pyrimidine significantly influences its reactivity and biological activity compared to these similar compounds.

XLogP3

1.2

Wikipedia

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Dates

Modify: 2023-08-15

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